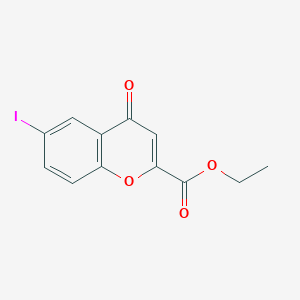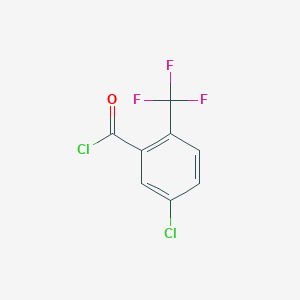
Ácido 4-fenil-5-(trifluorometil)tiofeno-2-carboxílico
Descripción general
Descripción
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 208108-76-3 . It has a molecular weight of 272.25 . It is also known by the synonyms 4-Phenyl-5-(trifluoromethyl)-2-thenoic acid, and 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene .
Molecular Structure Analysis
The crystal structure of this compound has been studied . It has a triclinic crystal structure with the following parameters: a = 11.092 (2) Å, b = 12.928 (2) Å, c = 14.071 (2) Å, α = 114.708 (2)°, β = 104.991 (2)°, γ = 90.827 (2)° .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 130-132°C . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Cristalografía
Se ha estudiado la estructura cristalina de este compuesto . El estudio proporciona información valiosa sobre su estructura molecular y propiedades físicas, que pueden ser útiles en diversos campos como la ciencia de materiales y los productos farmacéuticos .
Semiconductores orgánicos
Los derivados de tiofeno fluorados, incluyendo el ácido 4-fenil-5-(trifluorometil)tiofeno-2-carboxílico, se utilizan ampliamente como semiconductores solubles . Estos materiales tienen aplicaciones en el desarrollo de dispositivos electrónicos orgánicos .
Diodos orgánicos emisores de luz (OLED)
Estos compuestos también desempeñan un papel significativo en la fabricación de diodos orgánicos emisores de luz (OLED) . Los OLED se utilizan en diversas tecnologías de visualización, incluyendo televisores, monitores de computadora y dispositivos móviles .
Transistores de efecto de campo orgánico (OFET)
Las moléculas mediadas por tiofeno se utilizan en el avance de los transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal .
Inhibidores de la corrosión
Los derivados de tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Pueden proteger los metales de la corrosión, extendiendo la vida útil de los equipos industriales .
Investigación médica
Algunos derivados de tiofeno fluorados representan potentes inhibidores selectivos de la histona desacetilasa (HDAC) de clase II . Estos compuestos tienen aplicaciones potenciales en la investigación médica, particularmente en el desarrollo de nuevos tratamientos para enfermedades como el cáncer .
Agonistas de los receptores de esfingosina-1-fosfato (S1P)
Algunos de estos compuestos son agonistas de los receptores de esfingosina-1-fosfato (S1P) . Los receptores S1P son un grupo de receptores acoplados a proteínas G que son objetivos para el descubrimiento de fármacos .
Análisis electroquímico
Se utilizó una película derivada de 3-(4-trifluorometil)-fenil)-tiofeno oxidado electroquímicamente para estimar la afinidad por los estimulantes sintéticos . Esta aplicación es particularmente relevante en el campo de la química analítica .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-8(6-9(18-10)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAGKGTDDIMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382616 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208108-76-3 | |
| Record name | 4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208108-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
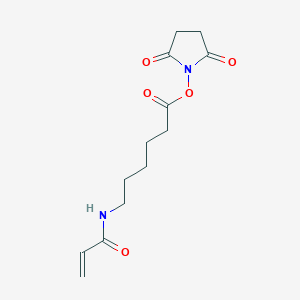
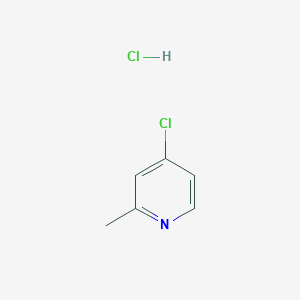

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)


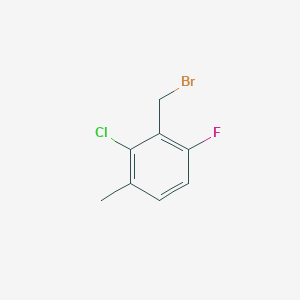

![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)

